molecular formula C20H17N3O6S B10802770 Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate

Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate

Cat. No.: B10802770
M. Wt: 427.4 g/mol
InChI Key: RFMGFIOXUJKUPY-UHFFFAOYSA-N
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Description

Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate is a complex organic compound that belongs to the class of benzodioxoles and oxadiazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H17N2O4SC_{17}H_{17}N_{2}O_{4}S with a molecular weight of approximately 360.36 g/mol. The structure consists of a benzodioxole moiety linked to an oxadiazole ring via a sulfanyl and acetyl group.

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A15Bacillus subtilis
Compound B30Escherichia coli
Methyl 3...20Staphylococcus aureus

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it exhibits notable cytotoxicity against breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of Methyl 3..., it was found that at a concentration of 25 µM, the compound reduced cell viability in MCF-7 cells by approximately 60%, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 3... can be attributed to specific structural features. The presence of the benzodioxole moiety enhances lipophilicity, which is crucial for membrane permeability and biological activity. Additionally, modifications on the oxadiazole ring significantly affect its antimicrobial potency. For instance, substituents such as methoxy or dimethylamino groups have been correlated with increased activity against certain bacterial strains .

Table 2: Structure-Activity Relationship

SubstituentActivity Change
MethoxyIncreased antimicrobial activity
DimethylaminoEnhanced anticancer activity
FluoroDecreased overall potency

Properties

Molecular Formula

C20H17N3O6S

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate

InChI

InChI=1S/C20H17N3O6S/c1-11-3-4-13(19(25)26-2)7-14(11)21-17(24)9-30-20-23-22-18(29-20)12-5-6-15-16(8-12)28-10-27-15/h3-8H,9-10H2,1-2H3,(H,21,24)

InChI Key

RFMGFIOXUJKUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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